Amino-PEG9-Boc

PROTAC Linker Design Molecular Modeling

Amino-PEG9-Boc is a critical monodisperse (PDI=1.0) heterobifunctional PEG9 linker with an exact 39.4 Å length for reproducible PROTAC SAR and ADC DAR control. Its orthogonal amine and acid-labile t-butyl ester enable streamlined SPPS conjugation. Unlike polydisperse PEG, this single molecular weight building block ensures batch-to-batch consistency for regulatory-compliant bioconjugation. Ideal for bridging PEG8-PEG12 linker optimization gaps.

Molecular Formula C25H51NO11
Molecular Weight 541.7 g/mol
Cat. No. B605476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG9-Boc
SynonymsAmino-PEG9-t-butyl ester
Molecular FormulaC25H51NO11
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3
InChIKeyPPVFMACVSAAZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG9-t-butyl ester CAS 1818294-44-8: A Single-Molecular-Weight PEG Linker for Defined Bioconjugation


Amino-PEG9-t-butyl ester (CAS 1818294-44-8) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker, belonging to the class of amine-PEGn-COOtBu derivatives. It is defined by a single, precise chain of nine ethylene oxide (EO) units (n=9), providing an exact molecular weight of 541.68 g/mol and a polydispersity index (PDI) of exactly 1.0 . The linker features a free primary amine for nucleophilic conjugation and a carboxylic acid protected as a tert-butyl (t-Bu) ester, which remains stable under basic and many nucleophilic conditions but can be selectively deprotected under mild acid conditions . This structural precision distinguishes it from polydisperse PEG polymers and makes it a critical building block for applications requiring absolute reproducibility, such as PROTAC synthesis and antibody-drug conjugate (ADC) development .

The High Cost of Substituting Amino-PEG9-t-butyl ester: Why PEG Length and Monodispersity Are Non-Negotiable


The performance of a PEG linker in bioconjugation is exquisitely sensitive to its physical dimensions. Substituting a PEG9 (9 EO units) linker with a seemingly similar analog like PEG8 (8 EO units) or PEG12 (12 EO units) is not a trivial exchange. The difference of a single ethylene oxide unit alters the extended molecular length by approximately 3.5 Å, which can be decisive in bridging the binding pockets of two proteins, as in a PROTAC ternary complex [1]. Furthermore, the use of polydisperse PEG polymers, characterized by a mixture of chain lengths, introduces an uncontrolled variable that leads to irreproducible pharmacokinetic (PK) and pharmacodynamic (PD) results, a major concern in drug development . Therefore, procurement must be based on the specific, discrete PEG length and functional group combination to ensure the intended spatial control and biological outcome.

Quantitative Differentiation Guide for Amino-PEG9-t-butyl ester


Physical Dimensions and Molecular Weight Compared to PEG8 and PEG12 Analogs

Amino-PEG9-t-butyl ester provides a precise spacer length and molecular weight that is intermediate between the commonly available PEG8 and PEG12 analogs. Its nine ethylene oxide (EO) units confer an exact molecular weight of 541.68 g/mol and an estimated extended length of 39.4 Å, compared to 497.62 g/mol and 35.9 Å for Amino-PEG8-t-butyl ester, and 673.84 g/mol and 50.4 Å for Amino-PEG12-t-butyl ester .

PROTAC Linker Design Molecular Modeling

Solubility and LogP Profile Dictating Aqueous Processability

The balance between the hydrophilic PEG9 chain and the hydrophobic t-butyl ester group results in a predicted LogP of -2.02 for Amino-PEG9-t-butyl ester, indicating a hydrophilic compound with good water solubility while maintaining a functional hydrophobic anchor for purification or handling . This contrasts with the unprotected analog, Amino-PEG9-acid (NH2-PEG9-COOH), which is fully ionized under aqueous conditions and may exhibit different solubility and chromatographic behavior.

Bioconjugation Aqueous Solubility Drug Delivery

Strategic Orthogonal Protection for Stepwise Conjugation

The t-butyl ester protecting group on Amino-PEG9-t-butyl ester is stable under the basic conditions used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS) . This orthogonality allows for the sequential introduction of the linker into complex molecules. For example, the free amine can be coupled to a peptide chain on resin, and the t-butyl ester can be subsequently deprotected with 95% TFA during the final global deprotection step . In contrast, a linker with a Boc-protected amine, such as t-Boc-N-amido-PEG9-acid, would require acid for amine deprotection, making it incompatible with acid-labile resin linkers like the Rink amide linker.

Solid-Phase Peptide Synthesis Orthogonal Protection PROTAC

Procurement-Grade Purity and Stability Specifications

Commercially, Amino-PEG9-t-butyl ester is routinely available with a purity of ≥98%, with some suppliers offering >99% . Long-term storage specifications are well-defined: the neat compound is stable for up to 3 years when stored as a powder at -20°C . This contrasts with other functionalized PEG9 linkers, such as those containing maleimide (Mal-PEG9-COOtBu), which are significantly more prone to hydrolysis and require stricter storage at -20°C and often have a shorter recommended shelf life .

Quality Control Procurement Stability

Defined Application Scenarios for Amino-PEG9-t-butyl ester in Bioconjugation and Drug Discovery


PROTAC Linker Optimization: Bridging the Gap Between PEG8 and PEG12

In the development of proteolysis-targeting chimeras (PROTACs), linker length is a critical parameter that directly influences the formation of a productive ternary complex and subsequent target degradation. When initial screening with a PEG8 linker shows insufficient degradation, but a PEG12 linker reduces cell permeability or introduces non-specific effects, Amino-PEG9-t-butyl ester provides the necessary intermediate spacer length. Its precise 39.4 Å length and monodispersity allow for the synthesis of a homogeneous PROTAC molecule, enabling a clear, quantitative structure-activity relationship (SAR) to be established without the confounding effects of polydispersity . This targeted optimization is essential for advancing a PROTAC candidate from a screening hit to a lead compound.

Stepwise Conjugation in Solid-Phase Peptide Synthesis

The orthogonal protection strategy of Amino-PEG9-t-butyl ester makes it an ideal reagent for introducing a PEG spacer onto a peptide chain during solid-phase peptide synthesis (SPPS). The free amine group can be coupled to the C-terminus of a resin-bound, fully protected peptide using standard activation agents like HATU or HBTU. The t-butyl ester protecting group remains intact during the piperidine-mediated Fmoc deprotection cycles . Following chain assembly, the simultaneous cleavage from the resin and deprotection of the t-butyl ester with a TFA cocktail reveals a free C-terminal carboxylic acid, ready for conjugation to a drug payload or a targeting ligand . This streamlined, one-pot approach simplifies the synthesis of complex peptide conjugates and minimizes intermediate purification steps.

Synthesis of High-Purity, Monodisperse Drug Conjugates

For applications demanding absolute analytical reproducibility, such as the development of antibody-drug conjugates (ADCs) or the creation of well-defined nanoparticle coatings, the monodisperse nature of Amino-PEG9-t-butyl ester is non-negotiable. Unlike polydisperse PEG reagents, which produce a statistical distribution of conjugate species, the use of this single-molecular-weight linker yields a single, uniform product . This homogeneity is essential for meeting stringent regulatory requirements, as it simplifies analytical characterization by LC-MS and ensures that every molecule of the conjugate has the exact same drug-to-antibody ratio (DAR) and, consequently, predictable pharmacokinetic and pharmacodynamic properties .

Synthesis of Solubilizing Tags for Hydrophobic Drug Candidates

The balanced LogP of -2.02 for Amino-PEG9-t-butyl ester makes it an effective solubilizing group for hydrophobic small molecules. Its t-butyl ester provides a temporary hydrophobic handle that can be useful during synthetic workup and purification (e.g., extraction into ethyl acetate or dichloromethane). Upon subsequent deprotection to the free carboxylic acid, the resulting conjugate becomes highly water-soluble . This contrasts with directly conjugating a free acid, which can complicate organic-phase purification. This property is particularly valuable for improving the aqueous solubility of early-stage drug candidates or imaging probes, facilitating their handling in biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG9-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.